Flufenamic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenamic Acid-d4 is a deuterated form of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (fenamate) class. This compound is primarily used as an internal standard in the quantification of flufenamic acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Flufenamic acid itself is known for its analgesic, anti-inflammatory, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid-d4 involves the incorporation of deuterium atoms into the flufenamic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of flufenamic acid can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Post-synthesis purification steps such as crystallization or chromatography to isolate the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Flufenamic Acid-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Flufenamic Acid-d4 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC and LC-MS for the quantification of flufenamic acid.
Pharmacokinetics: Studying the metabolism and distribution of flufenamic acid in biological systems.
Drug Development: Investigating the pharmacological properties and potential therapeutic uses of flufenamic acid derivatives.
Biological Research: Exploring the effects of flufenamic acid on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
Flufenamic Acid-d4, like flufenamic acid, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting COX-1 and COX-2, flufenamic acid reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, flufenamic acid has been shown to activate TRPC6 channels and inhibit prostaglandin F synthase .
Comparison with Similar Compounds
Flufenamic Acid-d4 can be compared with other fenamate NSAIDs, such as:
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Meclofenamic Acid: Known for its potent anti-inflammatory effects.
Niflumic Acid: Used primarily for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms can enhance the accuracy and precision of quantitative analyses by reducing matrix effects and improving signal-to-noise ratios .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.